3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
The compound 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS: 374711-19-0) is a coumarin derivative characterized by:
- Core structure: A 7,8,9,10-tetrahydrobenzo[c]chromen-6-one framework, which includes a partially saturated bicyclic system.
- Substituent: A 1,3-benzodioxol-5-yl group linked via a 2-oxoethoxy moiety at the 3-position of the chromenone core .
- Physicochemical properties: Molecular weight of 378.4 g/mol, XLogP3 value of 4 (indicating moderate lipophilicity), and a topological polar surface area of 71.1 Ų .
This compound is structurally related to urolithins and other benzo[c]chromen-6-one derivatives, which are known for applications in metal sensing and enzyme inhibition.
Properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c23-18(13-5-8-19-21(9-13)27-12-26-19)11-25-14-6-7-16-15-3-1-2-4-17(15)22(24)28-20(16)10-14/h5-10H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBANLTYDMZGBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC5=C(C=C4)OCO5)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.
- Molecular Formula : C23H20O6
- Molecular Weight : 392.4 g/mol
- CAS Number : 374757-36-5
Anticancer Properties
Research indicates that compounds related to the benzodioxole structure exhibit significant anticancer properties. Specifically, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
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Mechanism of Action :
- Compounds like This compound may disrupt microtubule dynamics essential for mitosis. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- The compound has been evaluated for its effects on DNA synthesis and mitochondrial membrane potential, demonstrating a capacity to induce early and late apoptosis in cancer cells .
- Case Studies :
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission and are implicated in neurodegenerative diseases.
- Inhibition Potency :
- The compound was found to exhibit moderate inhibitory effects on AChE with an IC50 value comparable to established inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease .
- The structure of the benzodioxole moiety appears to enhance the inhibitory activity against these enzymes due to increased lipophilicity .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the benzochromenone class exhibit anticancer properties. Specifically, studies have shown that this compound can inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest. This mechanism is similar to that of other known anticancer agents that target tubulin polymerization, essential for mitosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin. The antibacterial activity was assessed using agar diffusion methods and minimum inhibitory concentration (MIC) tests .
Analgesic Effects
In animal models, the compound exhibited notable analgesic properties. The analgesic activity was assessed using the acetic acid-induced writhing test in mice, where it showed a significant reduction in pain response compared to control groups. This suggests potential applications in pain management therapies .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds in the benzochromenone family:
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of Comparable Compounds
Key Observations:
Structural Modifications :
- The target compound features a 1,3-benzodioxole group , which enhances metabolic stability compared to simpler substituents like hydroxyl (-OH) in THU-OH or URO-B .
- THU-OH and URO-B differ in saturation: THU-OH’s tetrahydro ring improves solubility, while URO-B’s unsaturated structure increases planarity, affecting fluorescence quenching kinetics .
Biological Activity :
- THU-OH and URO-B : Both act as Iron(III)-selective "on-off" fluorescent sensors. THU-OH’s saturated core improves stability in aqueous environments, while URO-B’s fluorescence signal diminishes faster in cellular assays .
- PDE2 Inhibitors : Derivatives like 4h (2-(1,3-dioxolanyl ethoxy)) and 4j (tetrahydropyranyl methoxy) show enhanced inhibitory activity (IC50 ~34 μM) compared to parent compounds (IC50 >90 μM). Alkyl chains (~5 carbons) optimize PDE2 binding .
Synthesis: THU-OH: Synthesized via ZrCl4-catalyzed condensation of resorcinol and ethyl 2-oxocyclohexanecarboxylate . Target Compound: Likely synthesized by alkylation of THU-OH’s hydroxyl group with a benzodioxolyl-oxoethyl bromide, analogous to methods in .
Physicochemical and Pharmacokinetic Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
